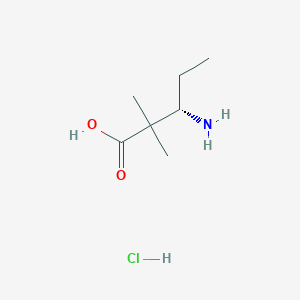

(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride” is a specific form of an amino acid derivative. The “3S” denotes the stereochemistry of the molecule, indicating that it’s a specific isomer of this compound . The “hydrochloride” part suggests that this compound is a hydrochloride salt, which typically makes the compound more soluble in water .

Molecular Structure Analysis

The molecular structure of hydrochloric acid, a component of your compound, consists of one positively charged hydrogen ion and one negatively charged chloride ion .Chemical Reactions Analysis

Acid halides, like hydrochloride, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms .Physical And Chemical Properties Analysis

Hydrochloric acid, a component of your compound, is a colorless solution with a distinctive pungent smell. It is classified as a strong acid .Scientific Research Applications

Meteoritic Amino Acids and Organic Chemical Evolution

- Research Focus: Examination of amino acids in the Murchison meteorite.

- Key Findings: Identified the presence of L-enantiomers of amino acids, indicating asymmetric influences on organic chemical evolution predating life's origin (Cronin & Pizzarello, 1997).

Synthesis and Molecular Studies

- Research Focus: Synthesis of quaternary ammonium derivatives from 1,1-dimethyl-1,3-propylenediamine.

- Key Findings: Characterized compounds using FTIR, Raman, NMR spectroscopy, and DFT calculations (Kowalczyk, 2008).

Amidation of Carboxylic Acids

- Research Focus: Direct amidation of carboxylic acids with amines.

- Key Findings: Demonstrated effective amidation of N-protected amino acids with low racemization levels (Lanigan, Starkov & Sheppard, 2013).

Nanoparticle Synthesis and Biomedical Applications

- Research Focus: Synthesizing amine-surfaced nanoparticles for biomedical applications.

- Key Findings: Demonstrated biocompatibility and hemocompatibility of acetylated nanoparticles (Shen et al., 2012).

Green Corrosion Inhibitors

- Research Focus: Evaluation of Schiff's bases derived from lysine as corrosion inhibitors.

- Key Findings: Identified effective inhibitors for mild steel, with insights into their adsorption properties and efficiency (Gupta et al., 2016).

Future Directions

properties

IUPAC Name |

(3S)-3-amino-2,2-dimethylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKABQKEUKMVHY-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(C)(C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide](/img/structure/B2925514.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2925518.png)

![tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate](/img/structure/B2925525.png)

![2-benzoyl-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}acrylonitrile](/img/structure/B2925527.png)

![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)

![N-(2-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2925534.png)

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2925535.png)